molecular formula C9H14O4 B12850734 Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate

Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B12850734
M. Wt: 186.20 g/mol
InChI Key: DGKGJXZBVNSTAL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of bicyclo[2.2.2]octane, featuring a hydroxyl group and a carboxylate ester. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybicyclo[2.2.2]octane-1-one with methanol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-oxobicyclo[2.2.2]octane-1-carboxylate.

    Reduction: Formation of 4-hydroxybicyclo[2.2.2]octane-1-methanol.

    Substitution: Formation of various substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts unique reactivity and properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C9H14O4/c1-12-7(10)9-4-2-8(11,3-5-9)6-13-9/h11H,2-6H2,1H3

InChI Key

DGKGJXZBVNSTAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)O

Origin of Product

United States

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